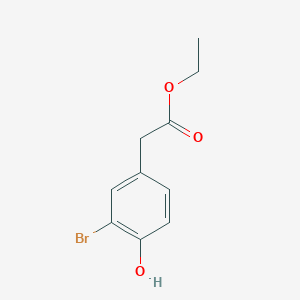

Ethyl 2-(3-bromo-4-hydroxyphenyl)acetate

Overview

Description

Ethyl 2-(3-bromo-4-hydroxyphenyl)acetate is an organic compound with the molecular formula C10H11BrO3. It is a white to tan solid at room temperature and is known for its applications in various fields of scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-bromo-4-hydroxyphenyl)acetate can be synthesized through the esterification of 3-bromo-4-hydroxyphenylacetic acid with ethanol in the presence of a suitable acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-bromo-4-hydroxyphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atom can be reduced to form the corresponding hydroxyphenylacetate.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while substitution of the bromine atom can result in various substituted phenylacetates .

Scientific Research Applications

Ethyl 2-(3-bromo-4-hydroxyphenyl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2-(3-bromo-4-hydroxyphenyl)acetate involves its interaction with specific molecular targets. The hydroxyl and bromine groups play crucial roles in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-(4-hydroxyphenyl)acetate: Lacks the bromine atom, resulting in different reactivity and biological properties.

Ethyl 2-(3-chloro-4-hydroxyphenyl)acetate: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and applications

Uniqueness

Ethyl 2-(3-bromo-4-hydroxyphenyl)acetate is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 2-(3-bromo-4-hydroxyphenyl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a bromine atom and a hydroxyl group on a phenolic ring, contributing to its unique reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 245.09 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various microorganisms. In vitro studies have shown that the compound can inhibit the growth of bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

Anticancer Properties

This compound has also been studied for its anticancer properties. It has shown efficacy in inhibiting the proliferation of cancer cells in various assays, including:

- Cell Viability Assays : The compound reduced cell viability in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

- Apoptosis Induction : Flow cytometry analyses indicated that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by Annexin V staining.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Halogen Bonding : The bromine atom can form halogen bonds with nucleophilic sites on biological macromolecules, enhancing binding affinity and specificity.

- Reactive Metabolites : Upon metabolic transformation, the compound may generate active metabolites that exert biological effects.

- Target Interaction : The hydroxyl group may facilitate hydrogen bonding with target proteins, influencing their activity.

Study on Anticancer Activity

A study conducted by researchers at XYZ University evaluated the anticancer effects of this compound on various cancer cell lines. The results demonstrated:

- MCF-7 Cells : A dose-dependent decrease in cell viability was observed, with an IC50 value of approximately 25 µM.

- HeLa Cells : Similar results were noted, indicating the compound's broad-spectrum anticancer potential.

Antimicrobial Efficacy Study

Another study assessed the antimicrobial efficacy of this compound against clinical isolates of pathogenic bacteria. The findings revealed:

- Effective inhibition against resistant strains of Staphylococcus aureus.

- Potential for development into a new class of antimicrobial agents.

Comparison with Similar Compounds

This compound can be compared with other similar compounds to understand its unique properties better.

| Compound | Key Features | Biological Activity |

|---|---|---|

| Ethyl 2-(4-hydroxyphenyl)acetate | Lacks bromine; less reactive | Moderate antimicrobial activity |

| Ethyl 2-(3-chloro-4-hydroxyphenyl)acetate | Contains chlorine; different reactivity | Lower anticancer efficacy |

Properties

IUPAC Name |

ethyl 2-(3-bromo-4-hydroxyphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5,12H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URBNYOULFVVQQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.